molecular formula C11H10N2O2S2 B3007806 N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide CAS No. 864974-55-0

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide

Cat. No.: B3007806
CAS No.: 864974-55-0
M. Wt: 266.33
InChI Key: QRQLKRCRJHAFLI-UHFFFAOYSA-N
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Description

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.

Preparation Methods

The synthesis of N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.

Properties

IUPAC Name

N-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-12-9(14)7-4-6-17-11(7)13-10(15)8-3-2-5-16-8/h2-6H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQLKRCRJHAFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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